molecular formula C14H15N3O2 B6638900 [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone

[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone

Cat. No. B6638900
M. Wt: 257.29 g/mol
InChI Key: ZDAOPMICOZMAEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone, also known as MPMP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations, have been extensively studied. In

Mechanism of Action

The mechanism of action of [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to act as a positive allosteric modulator of the NMDA receptor. This means that it enhances the activity of the receptor without directly binding to it. This modulation can lead to an increase in the release of certain neurotransmitters, such as glutamate, which can have beneficial effects on the brain.
Biochemical and Physiological Effects:
[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone has been shown to have several biochemical and physiological effects. In addition to its modulation of the NMDA receptor, it has also been found to increase the release of acetylcholine, dopamine, and serotonin. These neurotransmitters play important roles in cognitive processes, such as learning and memory, as well as mood regulation.

Advantages and Limitations for Lab Experiments

One advantage of using [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone in lab experiments is its selectivity for the NMDA receptor. This means that it can be used to study the specific effects of NMDA receptor modulation without affecting other neurotransmitter systems. However, one limitation is that [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone. One area of interest is in the development of more potent and selective compounds that can modulate the NMDA receptor. Another area is in the study of the long-term effects of [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone on the brain and behavior. Additionally, [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone could be studied in combination with other compounds to investigate potential synergistic effects. Finally, [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone could be investigated for its potential therapeutic applications in neurological disorders.

Synthesis Methods

The synthesis of [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone has been reported in several studies. One of the most common methods involves the condensation of 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzaldehyde with pyrrolidine-1-carboxylic acid methyl ester in the presence of acetic anhydride and triethylamine. The resulting product is then treated with hydrochloric acid to yield [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone. Other methods involve the use of different reagents and conditions, but the overall process is similar.

Scientific Research Applications

[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone has been found to have potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone has been shown to modulate the activity of certain neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor. This makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-10-15-16-13(19-10)11-4-6-12(7-5-11)14(18)17-8-2-3-9-17/h4-7H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAOPMICOZMAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone

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